GW2580 - 870483-87-7

GW2580

Catalog Number: EVT-270401
CAS Number: 870483-87-7
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW2580, also known chemically as GW2580, is a small molecule inhibitor that has garnered significant attention in scientific research for its selective targeting of the Colony-stimulating factor 1 receptor (CSF1R) []. This receptor tyrosine kinase plays a crucial role in the survival, proliferation, and differentiation of cells belonging to the mononuclear phagocyte system, which includes macrophages and microglia [, ]. GW2580's ability to modulate the activity of these cells has made it a valuable tool for investigating a wide range of diseases characterized by aberrant CSF1R signaling, including cancer, inflammation, and neurodegeneration [].

Molecular Structure Analysis

While the provided literature doesn't contain specific molecular structure analyses for GW2580, it does provide the full chemical name, GW2580, which allows for the deduction of its molecular structure []. Understanding this structure is crucial for comprehending the compound's interaction with CSF1R and its subsequent biological effects.

Mechanism of Action

Cancer Research

  • Inhibiting Tumor-Associated Macrophages (TAMs): GW2580 has been widely used to investigate the contribution of TAMs to tumor progression. Studies show that inhibiting CSF1R with GW2580 can reduce TAM infiltration into tumor microenvironments, leading to decreased tumor growth and metastasis in various cancer models, including breast cancer [], ovarian cancer [], prostate cancer [], and colon cancer [].
  • Overcoming Resistance to Therapy: Research suggests that GW2580 can enhance the effectiveness of existing cancer therapies, particularly those that face challenges with resistance. For instance, in pancreatic ductal adenocarcinoma, GW2580 has been shown to increase sensitivity to gemcitabine, a chemotherapy drug commonly used to treat this type of cancer [].
  • Synergistic Effects with Other Therapies: Combining GW2580 with other targeted therapies has shown synergistic effects in preclinical models. Notably, GW2580, when combined with an anti-VEGFR-2 antibody, effectively suppressed tumor growth and angiogenesis by targeting distinct tumor-infiltrating myeloid cells [].
  • Identifying Novel Therapeutic Targets: GW2580 has aided in identifying CSF1R as a potential therapeutic target in certain cancers. For example, in acute myeloid leukemia, GW2580 sensitivity was linked to the presence of supportive cells expressing CSF1R, suggesting a role for these cells in sustaining leukemia cell survival [, ].

Inflammatory Diseases

  • Modulating Microglial Activation: In neuroinflammatory conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GW2580 has been shown to reduce microglial proliferation, blood-brain barrier disruption, and disease severity, highlighting the role of CSF1R signaling in neuroinflammation [].
  • Reducing Inflammation in Peripheral Tissues: GW2580 has also been employed to study the role of macrophages in inflammatory conditions outside the central nervous system. In a mouse model of lupus nephritis, GW2580 effectively reduced macrophage numbers in the kidneys, leading to decreased proteinuria and inflammation [].

Neurological Disorders

  • Investigating Microglia in Alzheimer's Disease: Research suggests that microglia play a role in Alzheimer's disease (AD) pathology. In a transgenic mouse model of AD, GW2580 blocked microglial proliferation, shifted the microglial inflammatory profile, improved cognitive performance, and prevented synaptic degeneration, suggesting CSF1R inhibition as a potential therapeutic strategy for AD [].
  • Neuroprotection in Parkinson's Disease Models: In mouse models of Parkinson's disease, GW2580 treatment attenuated microglial proliferation and the expression of pro-inflammatory factors, leading to neuroprotection and improved motor function, further demonstrating the potential of CSF1R inhibition in neurodegenerative diseases [].
Applications
  • Heterotopic Ossification: GW2580 has shown efficacy in preclinical models of heterotopic ossification, a condition characterized by abnormal bone formation in soft tissues, suggesting a role for macrophages in this process and a potential therapeutic application for CSF1R inhibitors [].
  • Wound Healing: GW2580 has been utilized to study the role of macrophage subtypes in wound healing. Depletion of M2 macrophages using GW2580 resulted in prolonged inflammation and reduced collagen deposition in surgical wounds, highlighting the importance of M2 macrophages in tissue repair [].
Future Directions
  • Optimization of CSF1R inhibitors: While GW2580 is a valuable research tool, the development of more potent and selective CSF1R inhibitors with improved pharmacokinetic properties is an active area of research [].
  • Personalized Medicine: Investigating the role of CSF1R genetic variants in modulating response to CSF1R inhibitors may pave the way for personalized medicine approaches, tailoring treatment strategies based on individual genetic profiles [].
  • Non-invasive Imaging: Developing PET radioligands based on GW2580 or similar molecules could provide valuable tools for non-invasively monitoring CSF1R expression and microglial activation in vivo, enabling better disease diagnosis and monitoring of treatment response [].

Colony-Stimulating Factor 1 (CSF1/M-CSF)

Compound Description: Colony-stimulating factor 1 (CSF1), also known as macrophage colony-stimulating factor (M-CSF), is a cytokine that plays a critical role in the survival, proliferation, and differentiation of macrophages and their precursors [, ]. It exerts its biological effects by binding to and activating the CSF1 receptor (CSF1R) [, ].

Relevance: CSF1 is the primary endogenous ligand for GW2580’s target, CSF1R [, ]. Understanding CSF1 activity is crucial in the context of GW2580 research as it provides insights into the physiological processes regulated by CSF1R signaling and the potential consequences of its inhibition.

Interleukin-34 (IL-34)

Compound Description: Interleukin-34 (IL-34) is another cytokine that binds to and activates CSF1R, though it shares limited sequence homology with CSF1 []. Despite binding the same receptor, IL-34 exhibits distinct biological activities compared to CSF1, suggesting different downstream signaling or cell type-specific effects [].

Relevance: Like CSF1, IL-34’s ability to activate CSF1R makes it relevant to the study of GW2580 []. Investigating the interplay between CSF1 and IL-34 in the context of CSF1R inhibition is critical for understanding the potential compensatory mechanisms and off-target effects of GW2580.

PLX3397

Compound Description: PLX3397 is a small-molecule kinase inhibitor that targets CSF1R, KIT, and FLT3 [, ]. It has demonstrated antitumor activity in preclinical models by inhibiting the proliferation and survival of tumor-associated macrophages (TAMs), particularly those polarized towards the pro-tumorigenic M2 phenotype [, ].

Relevance: PLX3397 and GW2580 share CSF1R as a common target, making PLX3397 a relevant compound for comparison in terms of efficacy, selectivity, and potential off-target effects [, ]. Furthermore, the broader activity of PLX3397 against KIT and FLT3 provides insights into the potential benefits or drawbacks of targeting multiple kinases in the context of cancer therapy.

BLZ945

Compound Description: BLZ945 is another small-molecule inhibitor of CSF1R, structurally distinct from both GW2580 and PLX3397 [, ]. It demonstrates potent inhibition of CSF1R signaling, leading to the depletion of TAMs and modulation of the tumor microenvironment [, ].

Relevance: The distinct chemical structure of BLZ945 from GW2580 provides a valuable comparison point for understanding structure-activity relationships and potential differences in pharmacokinetic properties, target selectivity, and clinical efficacy [, ].

5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine

Compound Description: This compound is, in fact, GW2580. The provided abstract uses the full IUPAC name rather than the more commonly used shorthand, GW2580 [].

11C-CPPC

Compound Description: 11C-CPPC is a radiolabeled positron emission tomography (PET) tracer used for imaging CSF1R in vivo []. It allows for the visualization and quantification of CSF1R expression, providing insights into microglial activation and neuroinflammation [].

Relevance: While not structurally similar to GW2580, 11C-CPPC is relevant due to its ability to directly bind and image CSF1R []. This tool enables researchers to visualize the distribution and levels of CSF1R in various tissues and assess the occupancy and target engagement of GW2580 in vivo.

11C-GW2580

Compound Description: This compound is a radiolabeled version of GW2580 developed for PET imaging of CSF1R []. This tracer offers improved sensitivity and a larger dynamic range compared to 11C-CPPC in preclinical models [].

Relevance: As a radiolabeled analog of GW2580, 11C-GW2580 allows for direct evaluation of GW2580’s pharmacokinetic properties, target engagement, and distribution within the body [].

Properties

CAS Number

870483-87-7

Product Name

5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine

IUPAC Name

5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)

InChI Key

MYQAUKPBNJWPIE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine
GW 2580
GW-2580
GW2580

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.